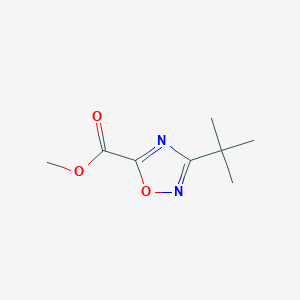

Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOQNKBRPHNKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 3 Tert Butyl 1,2,4 Oxadiazole 5 Carboxylate

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Ring Systems

The construction of the 1,2,4-oxadiazole core can be broadly categorized into two primary strategies: the cyclization of amidoxime (B1450833) derivatives and 1,3-dipolar cycloaddition reactions. chim.itresearchgate.net These methods offer versatile pathways to a wide range of substituted 1,2,4-oxadiazoles.

Amidoxime-Based Cyclization Pathways

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbonyl compound, which can be considered a [4+1] approach where four atoms are contributed by the amidoxime and one by the carbonyl component. chim.it This pathway proceeds through an O-acylamidoxime intermediate, which undergoes subsequent cyclodehydration. nih.gov

A foundational route to 1,2,4-oxadiazoles is the two-step process involving the O-acylation of an amidoxime followed by intramolecular cyclization. nih.gov Amidoximes are readily acylated by various activated carboxylic acid derivatives, such as acyl chlorides, anhydrides, and esters. researchgate.netnih.gov The reaction with highly reactive acyl chlorides or anhydrides often proceeds smoothly in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521). nih.govrjptonline.org

Alternatively, carboxylic acids can be used directly when activated by coupling reagents. This approach is particularly valuable for creating compound libraries due to the vast commercial availability of carboxylic acids. acs.org Common coupling systems include carbodiimides (e.g., polymer-supported carbodiimide, PS-Carbodiimide) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents such as HBTU with an amine base like N,N-diisopropylethylamine (DIEA). acs.org

The resulting O-acylamidoxime intermediate can be isolated or generated in situ before cyclization. nih.gov The cyclodehydration step is typically promoted by thermal conditions or by the action of a base. lew.ro Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as a particularly effective catalyst for promoting cyclization at room temperature. nih.govnih.govmdpi.com

| Activating Agent | Base/Catalyst | Typical Conditions | Key Features |

| Acyl Chlorides | Pyridine, NaOH | Room Temperature | High reactivity, suitable for diverse amidoximes. nih.gov |

| Anhydrides | NaOH/DMSO | Room Temperature | Efficient for one-pot syntheses. nih.gov |

| Carboxylic Acids + CDI | Heat (e.g., 120 °C) | DMF | CDI acts as both activator and dehydrating agent. lew.ro |

| Carboxylic Acids + HBTU | DIEA | Microwave Heating | Rapid synthesis, suitable for less reactive substrates. acs.org |

| Carboxylic Acids + PS-Carbodiimide | HOBt, Microwave | Microwave Heating | High purity, simplified workup via filtration. acs.org |

| O-acylamidoxime (isolated) | TBAF | Room Temperature | Mild conditions, high efficiency for cyclization step. nih.govmdpi.com |

This table provides an interactive summary of common reagents and conditions for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives.

To improve efficiency and reduce operational complexity, several one-pot protocols have been developed. These methods bypass the isolation of the O-acylamidoxime intermediate, proceeding directly from the starting materials to the final 1,2,4-oxadiazole product. nih.gov A highly effective system involves the use of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This "superbase medium" facilitates the condensation of amidoximes with esters or anhydrides at ambient temperature, providing high yields of the desired heterocycles. researchgate.netresearchgate.net

Another notable one-pot method employs the Vilsmeier reagent, which serves a dual role by activating the carboxylic acid for the initial O-acylation and subsequently promoting the intramolecular cyclization of the intermediate. nih.govmdpi.com Additionally, simple base-mediated one-pot syntheses have been developed from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde acts as both a substrate and an in-situ oxidant. rsc.org

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition reaction. chim.it This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The most common variant of the 1,3-dipolar cycloaddition route involves the reaction of a nitrile oxide with a nitrile. researchgate.netorganic-chemistry.org Nitrile oxides are typically unstable and are generated in situ to prevent dimerization. researchgate.net A standard method for their generation is the base-promoted dehydrohalogenation of hydroximoyl chlorides. nih.gov They can also be formed through the dehydration of primary nitroalkanes or the oxidative cyclization of aldoximes. mdpi.comorganic-chemistry.org

Once generated, the nitrile oxide rapidly undergoes cycloaddition with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring. organic-chemistry.org This reaction is often regioselective. The coordination of the nitrile to a metal center, such as in platinum(IV) complexes, has been shown to significantly activate the C≡N bond, facilitating cycloaddition under mild conditions with nitriles that are typically unreactive in their free state. acs.orgnih.gov

| Nitrile Oxide Source | Generation Method | Dipolarophile | Key Features |

| Hydroximoyl Chlorides | Base (e.g., Triethylamine) | Organonitriles | Classic and widely used method. nih.gov |

| Aldoximes | Oxidant (e.g., NCS, Iodosylbenzoic acid) | Organonitriles | In-situ generation under oxidative conditions. mdpi.com |

| Primary Nitroalkanes | Dehydrating Agent | Organonitriles | Provides access to different substituent patterns. organic-chemistry.org |

| Alkynes | Iron(III) nitrate | Organonitriles | A nitration/dehydration/cycloaddition cascade. organic-chemistry.org |

This table provides an interactive overview of methods for generating nitrile oxides and their subsequent use in 1,2,4-oxadiazole synthesis.

Optimized Synthesis of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

The synthesis of the specifically substituted target molecule, Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, is most efficiently achieved via the amidoxime-based cyclization pathway. This route allows for the direct incorporation of the tert-butyl group at the 3-position and the methyl carboxylate group at the 5-position.

The logical precursors for this synthesis are pivalamidoxime (to provide the 3-tert-butyl moiety) and an activated derivative of oxalic acid monomethyl ester (to provide the 5-methoxycarbonyl moiety). A well-established and high-yielding method involves the use of 1,1'-Carbonyldiimidazole (CDI) as both the activating agent for the carboxylic acid and the dehydrating agent for the subsequent cyclization. lew.ro

An optimized synthetic protocol is as follows:

Activation: Oxalic acid monomethyl ester is treated with one equivalent of CDI in an aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature. This reaction forms a highly reactive acyl-imidazole intermediate.

Acylation: Pivalamidoxime is added to the reaction mixture. The amidoxime nitrogen attacks the activated carbonyl, displacing the imidazole (B134444) group to form the key O-acylamidoxime intermediate.

Cyclodehydration: A second equivalent of CDI may be added, or the reaction mixture is heated (typically to 80-120 °C). lew.ro The thermal conditions promote the intramolecular cyclodehydration of the O-acylamidoxime, leading to the formation of the 1,2,4-oxadiazole ring.

Workup and Purification: Upon completion, the reaction is cooled and quenched with water, precipitating the crude product. The final product, Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, is then purified by filtration and recrystallization or column chromatography. lew.ro

This one-pot procedure using CDI is advantageous as it avoids the handling of sensitive acyl chlorides and simplifies the purification process, often providing the desired heterocycle in good yield. lew.ro

Selection and Optimization of Starting Materials

The construction of the 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate core is typically achieved through the condensation of two key building blocks: a pivalamidoxime, which provides the tert-butyl group at the 3-position, and a derivative of oxalic acid, which forms the 5-carboxylate moiety.

The pivalamidoxime is commonly prepared from trimethylacetonitrile (B147661) (pivalonitrile) and hydroxylamine. lew.ro The choice of the second component is critical for optimizing the yield and purity of the final product. While various activated forms of oxalic acid can be envisioned, dimethyl oxalate (B1200264) is a readily available and cost-effective starting material. The selection of these starting materials is based on their commercial availability, stability, and reactivity in the subsequent cyclization step.

Optimization of this synthesis would involve evaluating different methylating agents for the carboxylic acid moiety and exploring alternative sources for the amidoxime to ensure efficient conversion and minimize side-product formation.

Reaction Condition Tuning (Temperature, Solvent, Catalysis)

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an ester or its activated derivative is sensitive to several reaction parameters. The reaction generally proceeds in two conceptual steps: an initial acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration to yield the heterocyclic ring. lew.rochim.it These steps can be performed in a single pot or as a two-step sequence.

Temperature: The cyclodehydration step often requires elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy for ring closure. lew.ro However, room temperature syntheses have also been reported, often facilitated by specific reagents or catalysts. nih.govmdpi.com

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the reactants and intermediates. lew.romdpi.com Tetrahydrofuran (THF) is another suitable solvent, particularly when using base catalysts like Tetrabutylammonium fluoride (TBAF). mdpi.com

Catalysis/Reagents: A variety of reagents and catalysts can be used to promote the reaction. 1,1'-Carbonyldiimidazole (CDI) is a widely used activating agent for the carboxylic acid component, facilitating the initial acylation of the amidoxime. lew.ro Inorganic bases like sodium hydroxide (NaOH) in DMSO have proven effective for one-pot syntheses from amidoximes and esters at room temperature. mdpi.com For the cyclization of isolated O-acylamidoximes, TBAF in THF is a mild and efficient catalytic system. mdpi.com

An interactive data table summarizing the influence of different reaction conditions on the synthesis of 1,2,4-oxadiazoles is presented below.

| Catalyst/Reagent | Solvent | Temperature | Outcome |

| CDI | DMF | 120 °C | Efficient one-pot synthesis |

| NaOH | DMSO | Room Temp. | Effective for one-pot synthesis from esters |

| TBAF | THF | Room Temp. | Mild and efficient for cyclization of O-acylamidoximes |

| None (Thermal) | High-boiling solvent | >100 °C | Often required for uncatalyzed cyclization |

Influence of the tert-Butyl Group on Reaction Specificity and Yield

The steric bulk of the tert-butyl group at the 3-position of the oxadiazole ring can influence the course and efficiency of the synthesis. While one study on the synthesis of a related 3-tert-butyl-1,2,4-oxadiazole derivative suggested that the tert-butyl group of the amidoxime does not exert a strong influence on the heterocycle formation, lew.ro the steric hindrance it imposes cannot be entirely discounted.

Exploration of Reaction Mechanisms

The formation of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate follows a well-established mechanistic pathway for 1,2,4-oxadiazole synthesis.

Detailed Mechanistic Pathways for Ring Formation

The synthesis of the 1,2,4-oxadiazole ring from pivalamidoxime and dimethyl oxalate proceeds through a two-stage mechanism:

O-Acylation: The reaction initiates with the nucleophilic attack of the hydroxylamino group of pivalamidoxime on one of the carbonyl carbons of dimethyl oxalate. In the presence of an activating agent like CDI, the carboxylic acid moiety of the oxalate is activated, making it more susceptible to nucleophilic attack. This results in the formation of an O-acylamidoxime intermediate. When an inorganic base like NaOH in DMSO is used, the base can deprotonate the amidoxime, increasing its nucleophilicity towards the ester. mdpi.com

Cyclodehydration: The formed O-acylamidoxime intermediate then undergoes an intramolecular cyclization. This involves the nucleophilic attack of the amidoxime's amino group onto the carbonyl carbon of the newly introduced ester group. This is followed by the elimination of a molecule of water (or methanol, depending on the exact pathway and conditions) to yield the stable aromatic 1,2,4-oxadiazole ring. This step is often the rate-limiting step and typically requires thermal promotion or catalysis. lew.rochim.it

Role of Intermediates in Reaction Progress

In many synthetic protocols, this intermediate is not isolated but is generated in situ and immediately cyclized. lew.ro However, in two-step procedures, the O-acylamidoxime can be isolated and characterized before proceeding to the cyclization step. nih.gov The isolation of this intermediate can be advantageous for purification and can allow for more controlled conditions for the subsequent cyclization. The structure of the O-acylamidoxime intermediate directly influences the final product, as its intramolecular cyclization is what leads to the formation of the 1,2,4-oxadiazole ring. Any side reactions at this intermediate stage, such as hydrolysis or intermolecular reactions, can lead to the formation of impurities and a lower yield of the desired product.

Derivatization and Chemical Transformations of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

The ester functionality at the 5-position of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives. While specific examples for this exact molecule are not prevalent in the literature, the following transformations are plausible based on the known reactivity of methyl esters and the stability of the 1,2,4-oxadiazole ring.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid, under either acidic or basic conditions. This carboxylic acid derivative can then serve as a precursor for other functional groups.

Amide Formation: The methyl ester can be converted to a wide range of amides through aminolysis with primary or secondary amines. This reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents.

Reduction: The ester group can be reduced to a primary alcohol, (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. harvard.edu The resulting alcohol can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to halides.

A summary of potential derivatization reactions is presented in the following interactive data table.

| Reagent(s) | Product Functional Group |

| LiOH or HCl (aq) | Carboxylic Acid |

| R¹R²NH | Amide |

| LiAlH₄ | Primary Alcohol |

These potential transformations highlight the utility of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate as a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Ester Hydrolysis and Transesterification Reactions

The ester functional group at the 5-position of the 1,2,4-oxadiazole ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and other esters.

Ester Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Under basic conditions, the reaction typically involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a co-solvent like 2-propanol. For a related compound, the hydrolysis-deprotection was completed after refluxing for 2 hours with 4 equivalents of KOH in a 6% w/v solution in 2-propanol. lew.ro The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification yields the carboxylic acid.

Acid-catalyzed hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles has been shown to proceed by refluxing in hydrochloric acid, leading to cleavage of the oxadiazole ring. researchgate.net This suggests that careful selection of acidic conditions would be necessary to achieve selective ester hydrolysis without degrading the heterocyclic core.

Interactive Data Table: Conditions for Hydrolysis of 1,2,4-Oxadiazole Esters

| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1 | 4-(4-(methoxycarbonyl)-phenyl)-2-methyl-3-butyn-2-ol protected p-ethynylbenzoic acid | KOH (4 equiv), 6% w/v in 2-propanol, reflux, 2 h | p-Ethynylbenzoic acid | Not specified | lew.ro |

| 2 | 3-Aryl-5-trinitromethyl-1,2,4-oxadiazoles | Concentrated HCl, H2O, reflux, 3 h | Benzamide (B126) oxime derivatives (via ring cleavage) | 53-61% | researchgate.net |

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. youtube.comsaudijournals.com This reaction is typically catalyzed by a strong acid or base. youtube.com For Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, this would involve reacting the methyl ester with a different alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst to form the corresponding ethyl or isopropyl ester.

Modification at the 3-tert-butyl Position (e.g., oxidation, functionalization)

The tert-butyl group at the 3-position is generally considered to be chemically robust due to the high bond dissociation energy of its C-H bonds and significant steric hindrance. chemrxiv.orgresearchgate.net However, recent advances in catalysis have enabled the functionalization of such sterically congested sites.

Oxidation:

The oxidation of the tert-butyl group can lead to the introduction of a hydroxyl group, forming a primary alcohol. This transformation is challenging but can be achieved using powerful oxidizing agents. A highly electrophilic manganese catalyst, [Mn(CF3bpeb)(OTf)2], in the presence of hydrogen peroxide and nonafluoro-tert-butyl alcohol (NFTBA) as a solvent, has been shown to effectively hydroxylate sterically congested primary C-H bonds in tert-butyl groups. chemrxiv.orgresearchgate.netudg.edu This method operates through a powerful manganese-oxo species that can overcome the high bond dissociation energy of the tert-butyl C-H bonds. chemrxiv.orgresearchgate.net

Functionalization:

Beyond oxidation, direct C-H functionalization of the tert-butyl group represents a powerful strategy for introducing new functionalities. Rhodium-catalyzed C-H bond activation has been utilized for the alkylation and arylation of heterocycles, and similar principles could potentially be applied to the tert-butyl group of the title compound. nih.gov The mechanism often involves the coordination of the transition metal to the heterocycle, followed by intramolecular C-H activation. nih.gov

Photochemical methods also offer a promising avenue for the functionalization of tert-butyl groups. Visible-light photocatalysis can generate highly reactive radical species under mild conditions, which can then engage in a variety of bond-forming reactions. acs.orgnih.gov For instance, a tert-butyl group could potentially undergo radical halogenation followed by nucleophilic substitution to introduce a range of functional groups.

Interactive Data Table: Potential Methods for tert-Butyl Group Modification

| Method | Reagents and Conditions | Potential Product | Key Features | Reference |

| Catalytic Hydroxylation | [Mn(CF3bpeb)(OTf)2], H2O2, NFTBA | 3-(1-hydroxy-2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate | Non-directed, selective for primary C-H bonds | chemrxiv.orgresearchgate.netudg.edu |

| Rh-Catalyzed C-H Activation | Rh catalyst, directing group (if necessary) | Functionalized tert-butyl group | Potential for alkylation, arylation | nih.gov |

| Photochemical Radical Halogenation | Light, Halogen source (e.g., NBS) | 3-(1-halo-2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate | Mild conditions, radical mechanism | nih.gov |

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring, while aromatic, possesses unique reactivity patterns stemming from the presence of the N-O bond, which is the weakest bond in the ring. This inherent weakness makes the ring susceptible to cleavage and rearrangement under various conditions.

Ring Cleavage:

The 1,2,4-oxadiazole ring can undergo cleavage under acidic, basic, or reductive conditions. As mentioned earlier, hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles in concentrated hydrochloric acid leads to the cleavage of the oxadiazole ring to produce benzamide oximes. researchgate.net This highlights the lability of the ring under harsh acidic conditions.

Rearrangements:

1,2,4-oxadiazoles are known to undergo several types of rearrangement reactions, often initiated by heat or light. These rearrangements typically involve the cleavage of the weak N-O bond. Photochemical rearrangement of a 19-membered azoxybenzocrown containing tert-butyl substituents has been shown to yield various macrocyclic derivatives, including those with aldehyde and intramolecular ester groups. mdpi.com While this is a more complex system, it illustrates the potential for photo-induced rearrangements in molecules containing tert-butyl groups and heterocyclic rings.

An article focusing solely on the advanced structural and spectroscopic characterization of "Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate" cannot be generated at this time.

A comprehensive search of scientific databases and literature has revealed a lack of specific, published experimental data for this particular compound. The detailed analysis required for the requested sections—including X-ray crystallography, molecular geometry, intermolecular interactions, disorder phenomena, vibrational spectroscopy (IR/Raman), and NMR spectroscopy—is not available in the public domain.

To provide a scientifically accurate and thorough article that strictly adheres to the provided outline, specific research findings such as crystal structure data (CIF files), bond lengths and angles, detailed descriptions of crystal packing, and assigned spectroscopic peaks are necessary. While data exists for structurally related 1,2,4-oxadiazole derivatives, using such information would not pertain to "Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate" and would therefore be scientifically inaccurate and outside the strict scope of the request.

Without dedicated studies on this exact molecule, it is not possible to construct the detailed, data-driven article as instructed.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analyses

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. This technique distinguishes between compounds with the same nominal mass but different elemental compositions. In the analysis of 1,2,4-oxadiazole (B8745197) derivatives, HRMS is routinely used to validate the successful synthesis of the target molecule. mdpi.comnih.gov

The process involves ionizing the molecule, commonly through electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ion to four or more decimal places. This experimentally determined mass is then compared to the theoretical mass calculated from the elemental composition. A close match between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

For instance, in the characterization of various 1,2,4-oxadiazoles, researchers report both the calculated and found m/z values for the protonated molecule ([M+H]⁺) to confirm their structures. nih.gov This level of precision is essential for differentiating between potential isomers or byproducts.

Table 1: Representative HRMS Data for 1,2,4-Oxadiazole Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

|---|---|---|---|

| 5-Phenyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole | C₁₂H₈N₄O | 225.0771 | 225.0770 |

This table is illustrative of the data format used in HRMS analysis for confirming molecular formulas of related compounds. nih.gov

Solvent Effects on Spectroscopic Signatures

The spectroscopic properties of a molecule like Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate can be significantly influenced by its solvent environment. These interactions, collectively known as solvatochromism, can alter the electronic and vibrational energy levels of the molecule, leading to shifts in its absorption and emission spectra. nih.gov The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors governing the extent of these changes. nih.govmdpi.com Studying these effects provides insight into the molecule's ground and excited state dipole moments and the nature of solute-solvent interactions. nih.gov

Empirical Solvent Parameter Correlations

To quantify and predict solvent effects, researchers often correlate spectroscopic data with empirical solvent polarity scales. These scales are derived from the solvent-dependent spectroscopic shifts of standard probe molecules. One of the most widely used is the ET(30) scale, which is based on the solvatochromic behavior of a pyridinium (B92312) N-phenolate betaine (B1666868) dye. koreascience.krsemanticscholar.org

By plotting the spectroscopic property of interest (e.g., absorption maximum, λmax) against the ET(30) values for a range of solvents, a linear correlation can indicate that the observed shifts are primarily governed by dipolar effects between the solute and solvent molecules. nih.gov This approach helps to understand the nature of the electronic transitions within the molecule. For example, a positive solvatochromism (a bathochromic or red shift with increasing solvent polarity) is often observed for π-π* transitions in molecules where the excited state is more polar than the ground state. nih.gov

Table 2: ET(30) Values for Common Solvents

| Solvent | ET(30) (kcal/mol) |

|---|---|

| n-Heptane | 31.1 |

| Toluene | 33.9 |

| Dichloromethane | 40.7 |

| Acetone | 42.2 |

| Acetonitrile (B52724) | 45.6 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 45.1 |

| Ethanol | 51.9 |

Influence on Vibrational Frequencies and Chemical Shifts

Solvent polarity not only affects electronic transitions (UV-Vis spectra) but also influences vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies (IR): In infrared spectroscopy, the polarity of the solvent can alter the bond strength and dipole moment of specific functional groups within the molecule. For example, a polar solvent might interact with the carbonyl group (C=O) of the ester in Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate. This interaction can slightly weaken the C=O bond, resulting in a shift of its stretching frequency to a lower wavenumber (a red shift) compared to the frequency observed in a nonpolar solvent.

Chemical Shifts (NMR): In NMR spectroscopy, solvent effects are observed as changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR). These shifts arise from solvent-induced changes in the local electronic environment and magnetic anisotropy. Aromatic solvent-induced shifts (ASIS) are a well-known phenomenon where using an aromatic solvent like benzene (B151609) can cause significant upfield or downfield shifts for specific protons depending on their spatial orientation relative to the solvent molecule. More generally, polar solvents can influence the electron density around nuclei through dipole-dipole interactions or hydrogen bonding, altering their shielding and thus changing their chemical shift. mdpi.com

Chromatographic and Separation Methodologies in Research

Chromatographic techniques are indispensable for the purification and analysis of synthesized compounds like Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of pharmaceutical compounds and for monitoring the progress of a chemical reaction. chemrevlett.com The development of a robust, stability-indicating HPLC method is crucial for quality control. colab.wsresearchgate.netthieme-connect.com

A typical method for an oxadiazole derivative would involve reversed-phase chromatography, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar mixture, often consisting of an aqueous component (like water with a buffer or acid) and an organic modifier (like acetonitrile or methanol). colab.wsnih.gov

The method development process involves optimizing several parameters to achieve good separation with sharp, symmetrical peaks in a reasonable amount of time:

Column: A C18 (octadecylsilyl) column is commonly used for its versatility in separating a wide range of organic molecules. colab.ws

Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with different polarities. colab.wsthieme-connect.com For example, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase can elute both polar impurities and the less polar main compound.

Flow Rate: A typical flow rate is around 1.0 mL/min, which provides a balance between analysis time and separation efficiency. colab.ws

Detection: A photodiode array (PDA) detector is frequently used as it can monitor absorbance across a range of wavelengths simultaneously, helping to identify peaks and assess their purity. thieme-connect.com

Once developed, this method can be used to determine the percentage purity of the final product and to track the disappearance of starting materials and the appearance of the product during synthesis, ensuring the reaction has gone to completion. rrpharmacology.ru

Table 3: Example HPLC Method Parameters for Analysis of Oxadiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Photodiode Array (PDA) |

| Injection Volume | 20 µL |

This table represents a typical set of starting conditions for developing an HPLC method for compounds similar in structure to Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, based on published methods for other oxadiazole derivatives. colab.wsthieme-connect.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of compounds like 1,2,4-oxadiazole (B8745197) derivatives. frontiersin.orgnih.gov These methods, rooted in quantum mechanics, provide insights that complement experimental findings. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations often focus on static molecules, MD simulations provide a dynamic view of molecular behavior, such as conformational changes and interactions with other molecules (like a solvent or a biological target) in a simulated environment. This technique is invaluable for understanding how a molecule behaves in a more realistic, non-static system.

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

A primary goal of computational chemistry in drug discovery is to predict and analyze how a potential drug molecule (a ligand) binds to its biological target, typically a protein. This is achieved through molecular docking and molecular dynamics simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling numerous possible binding poses and scoring them based on their steric and energetic complementarity. The 1,2,4-oxadiazole scaffold has been successfully docked into a wide array of protein targets, demonstrating its versatility.

Studies on various 1,2,4-oxadiazole derivatives have predicted their binding modes in several important protein classes, highlighting the utility of this scaffold. For example, derivatives have been investigated as inhibitors of human sirtuin 2 (Sirt2), acetylcholinesterase (AChE), and enzymes involved in inflammatory pathways like 5-lipoxygenase-activating protein (FLAP) and cyclooxygenase-1 (COX-1). researchgate.netnih.govnih.govacs.orgacs.org

| Protein Target | Target Class | Therapeutic Area | Reference |

|---|---|---|---|

| Sirtuin 2 (Sirt2) | Deacetylase | Cancer, Neurodegeneration | acs.orgacs.org |

| Acetylcholinesterase (AChE) | Hydrolase | Alzheimer's Disease | nih.gov |

| Human 20S Proteasome | Protease | Cancer | nih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Membrane Protein | Inflammation | researchgate.netnih.gov |

| Cyclooxygenase-1 (COX-1) | Oxidoreductase | Inflammation | researchgate.netnih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Isomerase | Inflammation | researchgate.netnih.gov |

This table presents selected protein targets against which various 1,2,4-oxadiazole derivatives have been computationally modeled.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Analyzing these interactions is crucial for understanding the basis of binding affinity and selectivity.

Hydrogen Bonding: The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring, as well as the carbonyl oxygen of the methyl carboxylate group in the title compound, can act as hydrogen bond acceptors, forming strong interactions with donor residues (e.g., Lysine, Arginine, Serine) in a protein's active site.

Hydrophobic Interactions: The nonpolar tert-butyl group is a key contributor to hydrophobic interactions. It can fit into greasy pockets of the binding site, displacing water molecules and leading to a favorable energetic contribution to binding.

π-Stacking: The 1,2,4-oxadiazole ring is an aromatic heterocycle and can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.comnih.gov Theoretical and database studies have confirmed the prevalence and importance of these interactions in the binding of oxadiazole-containing ligands to their protein targets. mdpi.comnih.gov

The insights gained from docking and interaction analysis form the basis of structure-based ligand design. By understanding how a lead compound like a 1,2,4-oxadiazole derivative binds to its target, chemists can rationally design new analogues with improved properties.

Design principles derived from computational studies on this scaffold often involve:

Scaffold Hopping and Decoration: Using the 1,2,4-oxadiazole as a central, stable core and modifying the substituents at the 3- and 5-positions to optimize interactions. For instance, replacing the tert-butyl group with other hydrophobic moieties or adding hydrogen-bonding features to the ester group could enhance affinity or selectivity.

Targeting Specific Pockets: Docking results can reveal unoccupied sub-pockets within the active site. New functional groups can be added to the ligand to extend into these pockets and form additional favorable interactions. acs.org

Improving Selectivity: By comparing the active sites of a target protein and related off-target proteins, modifications can be made to the ligand that favor binding to the desired target by exploiting subtle differences in amino acid composition or pocket shape.

QSAR and SAR Studies (Computational Approaches)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules.

QSAR studies on 1,2,4-oxadiazole derivatives have been performed to understand the structural requirements for various biological activities, including anticancer effects. bookpi.orgmdpi.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules with known activities. Statistical methods are then used to build a mathematical model.

Commonly used 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method correlates the biological activity of molecules with their steric and electrostatic fields. The output is often a 3D contour map indicating regions where increasing or decreasing steric bulk or electrostatic potential would likely enhance activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors, often providing a more detailed model.

| QSAR Study | Biological Activity | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 3D-QSAR (kNN MFA, CoMFA, CoMSIA) on 1,2,4-oxadiazole derivatives | Anticancer | Model highlighted the importance of steric and electrostatic fields for designing new potent molecules. | |

| 2D-QSAR on 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 Activation (Anticancer) | A reliable model (q² = 0.610, pred_r² = 0.553) was developed, indicating the importance of specific substitutions for improving activity. | mdpi.com |

| 2D-QSAR on 3-(aryl)-5-aryl amino-1,2,4-Oxadiazoles | Antiproliferative | Model indicated that hydrophilicity (SKMostHydrophilic), atomic properties (T_C_N_7), and average potential contribute significantly to activity. | bookpi.org |

This table summarizes findings from selected QSAR studies on various series of 1,2,4-oxadiazole derivatives.

These studies collectively demonstrate that by computationally modeling the structural and physicochemical properties of 1,2,4-oxadiazole derivatives, it is possible to establish robust relationships that guide the synthesis of more potent and selective compounds.

Prediction of Activity Profiles based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the prediction of the biological activity of compounds based on their structural and physicochemical properties. For derivatives of 1,2,4-oxadiazole, 2D and 3D-QSAR models have been successfully developed to correlate molecular descriptors with activities such as anticancer and antimicrobial effects. nih.govmdpi.com These models are built upon datasets of compounds with known activities and are validated to ensure their predictive power.

Key structural descriptors for 1,2,4-oxadiazole derivatives often include electronic properties (such as ionization potential and dipole moment), steric parameters, and topological indices. mdpi.com For instance, studies on other 1,2,4-oxadiazole derivatives have shown that increasing polarity, in terms of ionization potential, dipole moment, and polar surface area, can enhance biological activity. mdpi.com The tert-butyl group at the 3-position of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate contributes to the lipophilicity and steric bulk of the molecule, which can influence its binding affinity to biological targets. The methyl carboxylate group at the 5-position is an electron-withdrawing group that can participate in hydrogen bonding and other polar interactions.

QSAR models for similar 1,2,4-oxadiazole derivatives have demonstrated good predictive ability, with high correlation coefficients (q² and r²) and low standard errors, indicating the reliability of these computational approaches. mdpi.com Based on such models, it is possible to generate a hypothetical activity profile for Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate.

Table 1: Predicted Activity Profile Based on Structural Descriptors of 1,2,4-Oxadiazole Derivatives

| Structural Descriptor | Influence on Predicted Activity | Rationale based on 1,2,4-Oxadiazole Studies |

| 1,2,4-Oxadiazole Core | Contributes to metabolic stability and acts as a scaffold for substituent interactions. | The oxadiazole ring is a common pharmacophore in medicinal chemistry. mdpi.com |

| tert-Butyl Group (Position 3) | Increases lipophilicity and steric bulk, potentially enhancing binding to hydrophobic pockets of target proteins. | Steric and hydrophobic fields are often significant contributors in 3D-QSAR models of 1,2,4-oxadiazoles. |

| Methyl Carboxylate Group (Position 5) | Acts as a hydrogen bond acceptor and contributes to the electronic properties of the molecule. | Electron-withdrawing groups can influence the overall electronic distribution and interaction potential. mdpi.com |

| Polar Surface Area (PSA) | Influences cell permeability and oral bioavailability. | QSAR studies have linked PSA to the biological activity of 1,2,4-oxadiazole derivatives. mdpi.com |

Identification of Key Structural Features for Desired Molecular Interactions

Molecular docking and other computational techniques are employed to identify the key structural features of a molecule that are essential for its interaction with a specific biological target, such as an enzyme or a receptor. For 1,2,4-oxadiazole derivatives, these studies have been crucial in understanding their mechanism of action at a molecular level.

The 1,2,4-oxadiazole ring is a versatile scaffold that can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. mdpi.comnih.gov The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, a feature that is often critical for binding to the active site of a protein.

For Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, the key structural features for molecular interactions would include:

The 1,2,4-oxadiazole nucleus as a central scaffold.

The oxygen and nitrogen atoms of the oxadiazole ring as potential hydrogen bond acceptors.

The carbonyl oxygen of the methyl carboxylate group as an additional hydrogen bond acceptor.

The bulky, hydrophobic tert-butyl group , which can fit into hydrophobic pockets of a target protein, contributing to binding affinity through van der Waals interactions.

Molecular docking simulations of various 1,2,4-oxadiazole derivatives into the active sites of different enzymes have revealed the importance of specific substitutions on the oxadiazole ring for achieving high potency and selectivity. frontiersin.org For example, in studies of 1,2,4-oxadiazole derivatives as anticancer agents, the nature of the substituent at the 5-position has been shown to be critical for activity. nih.gov

Table 2: Key Structural Features of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate for Molecular Interactions

| Structural Feature | Potential Molecular Interaction | Importance in Biological Activity |

| 1,2,4-Oxadiazole Ring Nitrogen Atoms | Hydrogen Bond Acceptor | Crucial for anchoring the molecule in the active site of a target protein. |

| 1,2,4-Oxadiazole Ring Oxygen Atom | Hydrogen Bond Acceptor, lp-π interactions | Contributes to the binding affinity and specificity. nih.gov |

| Methyl Carboxylate Carbonyl Oxygen | Hydrogen Bond Acceptor | Can form additional interactions with amino acid residues in the target's active site. |

| tert-Butyl Group | Hydrophobic Interactions, van der Waals Forces | Enhances binding to nonpolar regions of the target, potentially increasing potency. |

| Aromaticity of the Oxadiazole Ring | π-π Stacking Interactions | Can interact with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the binding site. nih.gov |

Research on Biological Activity and Molecular Mechanism of Action Excluding Clinical/safety/dosage

In Vitro Pharmacological Profiling at a Molecular Level

No specific data is available in the reviewed literature regarding the in vitro pharmacological profiling of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate.

There are no specific studies in the reviewed literature that detail the inhibitory activity of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate against enzymes such as DPP-4, MMP9, neutrophil elastase, thrombin, α-amylase, or COX-2.

Information regarding receptor binding assays or the ligand-receptor kinetics of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is not available in the reviewed scientific literature.

Mechanistic research on the antimicrobial activity of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate has not been reported in the reviewed scientific literature.

There are no specific studies in the reviewed literature investigating the antiviral mechanism of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, including any potential interference with SARS-CoV-2 replication.

Specific research on the anticancer activity of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate in cell lines, including its proapoptotic activity or effects on clonogenicity and motility, is not available in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

While structure-activity relationship (SAR) studies are common for the 1,2,4-oxadiazole (B8745197) class of compounds, no such studies specifically focused on Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate and its analogs for molecular interaction optimization were found in the reviewed literature.

Impact of the tert-Butyl Group on Molecular Recognition

The tert-butyl group, a bulky and lipophilic moiety, is expected to play a significant role in the molecular recognition of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate by biological targets. Its primary influence is likely through steric effects, which can dictate the orientation of the molecule within a binding site. This steric hindrance can either be advantageous, by locking the molecule into a favorable conformation for binding, or detrimental, by preventing access to the target site.

In a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a 2,6-di-tert-butylphenol (B90309) moiety, the bulky tert-butyl groups were found to enhance antioxidant activity by increasing the stability of the resulting free radical through resonance. nih.gov While a different isomer of oxadiazole, this highlights the role of tert-butyl groups in stabilizing reactive species, a principle that could be relevant in certain biological interactions. Furthermore, the incorporation of tert-butyl groups in other heterocyclic compounds has been shown to increase molecular solubility and reduce aggregation-caused self-quenching of excitons, which can be beneficial for biological activity. researchgate.net

The Thorpe-Ingold effect describes how bulky groups like the tert-butyl group can influence reaction rates and equilibria by altering bond angles, which can also be a factor in how the molecule interacts with a receptor. rsc.org The steric bulk of the tert-butyl group can provide kinetic stabilization, a principle utilized in various chemical contexts that may also apply to its interactions within a biological system. rsc.org

Role of the Carboxylate Moiety in Biological Interaction

The methyl carboxylate group at the 5-position of the oxadiazole ring introduces a potential point of interaction with biological targets through hydrogen bonding and dipole-dipole interactions. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups, suggesting that the exocyclic methyl carboxylate could mimic the interactions of these functional groups in endogenous ligands or other bioactive molecules. scispace.com

A study on 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety demonstrated that this group was crucial for their potent inhibitory activities against the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This underscores the importance of a carboxylate-containing group for biological activity in this class of compounds.

Influence of Oxadiazole Ring Substitutions on Target Binding

The nature and position of substituents on the 1,2,4-oxadiazole ring are critical determinants of target binding and biological activity. Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole series have provided insights into how different substituents influence target interactions.

For a series of 1,2,4-oxadiazole derivatives acting as Sirt2 inhibitors, it was found that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were crucial for inhibitory action. nih.gov This highlights the specific requirements for substitutions at both the C3 and C5 positions of the oxadiazole ring for effective target engagement. In another study on 1,2,4-oxadiazoles as antibacterial agents, it was observed that hydrophobic substituents, particularly halogens, on a terminal phenyl ring were well-tolerated and often retained activity. nih.gov Conversely, the introduction of hydrogen-bond-donating substituents generally led to decreased antimicrobial activity. nih.gov

The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at the C5 position than the C3 position. nih.gov This electronic property can influence the reactivity and interaction of the substituents at these positions. In the case of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, the interplay between the bulky, electron-donating tert-butyl group at C3 and the electron-withdrawing methyl carboxylate at C5 will define the molecule's electronic profile and its interaction with biological targets.

Mechanistic Studies of Biological Pathways

While direct mechanistic studies on Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate are not extensively documented, research on analogous compounds provides a basis for understanding its potential biological effects.

Elucidation of Molecular Pathways Affected by the Compound

Derivatives of 1,2,4-oxadiazole have been shown to exert their biological effects, particularly anticancer activity, through the modulation of key signaling pathways. For instance, some oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. researchgate.net Inhibition of EGFR can block downstream pathways like the Ras/Raf/MEK/ERK pathway, thereby limiting tumor proliferation. researchgate.net

Furthermore, oxadiazole compounds have been reported to interfere with the PI3K/Akt/mTOR pathway, another critical signaling cascade in cancer progression. researchgate.net By blocking this pathway, these compounds can promote apoptosis. researchgate.net Some oxadiazoles (B1248032) also function by stabilizing the tumor suppressor protein p53, preventing its degradation and allowing it to activate pro-apoptotic genes. researchgate.net

A study on methyl-thiol-bridged oxadiazole and triazole heterocycles identified a lead compound that inhibited the activation of NF-κB in chronic myelogenous leukemia (CML) cells. mdpi.com This inhibition led to the suppression of various anti-apoptotic proteins and resulted in apoptosis of the CML cells. mdpi.com Given the structural similarities, it is plausible that Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate could affect one or more of these critical cellular pathways.

Identification of Specific Molecular Targets and Their Modulation

The biological activity of 1,2,4-oxadiazole derivatives has been linked to their interaction with specific molecular targets. As mentioned, EGFR is a known target for some oxadiazole-based compounds. researchgate.net Molecular docking studies have shown that these compounds can bind to the tyrosine kinase domain of EGFR, inhibiting its activity. nih.gov

Caspase-3, a key executioner of apoptosis, has also been identified as a target for 1,2,4-oxadiazole derivatives. mdpi.com Some 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3. mdpi.com Molecular docking studies of 1,2,4-oxadiazoles with caspase-3 have revealed potential binding modes, where hydrogen bonding between the oxadiazole ring and amino acid residues in the active site may be responsible for the observed activity. mdpi.com

Other identified targets for 1,2,4-oxadiazole-containing compounds include Glycogen synthase kinase-3beta (GSK-3β), which is implicated in Alzheimer's disease, and various receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.govdrugbank.com The specific molecular targets of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate remain to be definitively identified through dedicated experimental studies.

Potential Research Applications and Future Directions

Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate as a Synthetic Building Block

The 1,2,4-oxadiazole (B8745197) ring is a significant heterocyclic motif in medicinal chemistry, often used as a bioisostere for amide and ester functional groups to improve metabolic stability and pharmacokinetic properties. lew.ronih.gov Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, with its distinct substitution pattern, serves as a valuable building block in the synthesis of more complex molecules.

Utility in the Synthesis of Complex Molecules

The tert-butyl group at the 3-position and the methyl carboxylate at the 5-position of the 1,2,4-oxadiazole ring provide specific steric and electronic properties that can be exploited in organic synthesis. The ester functionality can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. For instance, derivatives of 1,2,4-oxadiazoles are integral to the development of various therapeutic agents, including those with anticancer and anti-tubercular activities. nih.gov

The synthesis of various 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with activated carboxylic acid derivatives. lew.ro Specifically, compounds like 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole have been synthesized using intermediates such as 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde. lew.ro This highlights the utility of the substituted 1,2,4-oxadiazole core in building more elaborate structures.

Table 1: Examples of Complex Molecules Synthesized Using 1,2,4-Oxadiazole Building Blocks

| Compound Name | Intermediate | Significance | Reference |

|---|---|---|---|

| 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Demonstrates the utility of the oxadiazole core in creating functionalized aromatic compounds. | lew.ro |

| 1,2,4-Oxadiazole derivatives with aryl carboxylic acid moieties | Brominated amidoxime (B1450833) | Potent inhibitors of papain-like protease (PLpro) in SARS-CoV-2. ipbcams.ac.cn | ipbcams.ac.cn |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.gov These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and potential for creating molecular diversity. nih.gov While specific examples involving Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate in MCRs are not extensively documented, the 1,2,4-oxadiazole scaffold is a known participant in such reactions. For example, a convenient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using graphene oxide as a metal-free catalyst, showcasing the applicability of MCRs in synthesizing this heterocyclic system. nih.gov

Development of Advanced Analytical Probes

The unique electronic and structural features of the 1,2,4-oxadiazole ring make it a candidate for incorporation into advanced analytical probes. The presence of heteroatoms allows for potential coordination with metal ions, and the aromatic nature of the ring can be exploited for fluorescence-based detection methods. nih.govresearchgate.net For instance, a probe molecule based on 1,3,4-oxadiazole (B1194373) was developed for the selective identification of Sn4+ ions. researchgate.net Similarly, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe demonstrated colorimetric and fluorescent responses to changes in pH. nih.gov These examples suggest that Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate could be functionalized to create novel probes for various analytical applications.

Exploration in Material Science Research (e.g., supramolecular assemblies, functional materials)

Oxadiazole-based heterocycles are being investigated for their potential in material science due to their thermal stability and electronic properties. researchgate.netosti.gov They have been used as building blocks for materials with specific properties, such as melt-castable energetic materials. osti.gov The rigid structure of the 1,2,4-oxadiazole ring can be utilized in the design of supramolecular assemblies and functional materials. The tert-butyl group in Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate can influence the packing and intermolecular interactions in the solid state, which is a critical factor in designing materials with desired properties.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com

Sustainable Methodologies for 1,2,4-Oxadiazole Synthesis

Traditional methods for synthesizing 1,2,4-oxadiazoles often involve harsh reagents and solvents. researchgate.net Green chemistry approaches focus on developing more environmentally friendly alternatives. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields while often using less solvent. researchgate.netnih.gov

Ultrasound-mediated synthesis: Ultrasonic irradiation can enhance reaction rates and is considered an eco-friendly process. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental pollution. researchgate.net

Use of greener catalysts: Employing non-toxic and recyclable catalysts, such as graphene oxide, aligns with the principles of green chemistry. nih.gov

These sustainable methodologies are being increasingly applied to the synthesis of 1,2,4-oxadiazole derivatives, offering more efficient and environmentally benign routes to these important compounds. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |

| 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

| 5-Arylacetylenyl-1,2,4-oxadiazoles |

| 5-(2-Arylethenyl)-3-aryl-1,2,4-oxadiazoles |

Design of Novel Chemical Entities Based on Identified SARs

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides. lew.ro Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole derivatives have provided a roadmap for designing new molecules with enhanced potency and selectivity. nih.govnih.gov

Key insights for the design of novel entities based on the Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate framework can be drawn from modifications at the C3 and C5 positions of the oxadiazole ring. The tert-butyl group at the C3 position is a bulky, lipophilic moiety that can influence the compound's interaction with biological targets. The methyl carboxylate group at the C5 position offers a site for modification to modulate pharmacokinetic and pharmacodynamic properties.

Systematic SAR studies on related 1,2,4-oxadiazole derivatives have shown that variations in the substituents at these positions can dramatically impact biological activity. For instance, in a series of 1,2,4-oxadiazole derivatives designed as anti-Alzheimer agents, the nature of the substituent at the C3 and C5 positions was critical for acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition. nih.gov

Table 1: SAR Insights for the Design of Novel 1,2,4-Oxadiazole Derivatives

| Position of Modification | Type of Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C3 Position | Variation of alkyl and aryl groups | Influences potency and selectivity for various targets. The bulky tert-butyl group can confer specific interactions. | lew.ro |

| C5 Position | Replacement of the methyl carboxylate with other functional groups (e.g., amides, nitriles, other esters) | Can enhance enzymatic inhibition, improve metabolic stability, and alter pharmacokinetic profiles. | ipbcams.ac.cnnih.gov |

| C5 Position | Introduction of an aryl carboxylic acid moiety | Shown to enhance enzymatic inhibition and affinity for targets like papain-like protease (PLpro). | ipbcams.ac.cn |

The design of new chemical entities can proceed by exploring a variety of modifications. For example, replacing the methyl ester with a series of different alkyl or aryl esters could probe the steric and electronic requirements of the binding pocket. Furthermore, converting the ester to an amide or a carboxylic acid could introduce new hydrogen bonding interactions and alter the compound's solubility and metabolic stability. ipbcams.ac.cn The tert-butyl group could also be replaced by other bulky aliphatic or aromatic groups to optimize van der Waals interactions with the target protein.

Future Research Avenues and Unexplored Potentials

The 1,2,4-oxadiazole core is associated with a wide spectrum of biological activities, suggesting numerous avenues for future research for Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate and its analogs. nih.govexlibrisgroup.com While much of the research has focused on areas like cancer and neurodegenerative diseases, there remains a vast unexplored potential in other therapeutic areas. nih.govbohrium.com

Potential Therapeutic Applications for Future Investigation:

Antiviral Agents: The 1,2,4-oxadiazole scaffold has been incorporated into compounds with antiviral activity. ipbcams.ac.cn Given the urgent need for new antiviral therapies, exploring the potential of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate derivatives against a range of viruses is a promising research direction.

Anti-inflammatory Agents: Many heterocyclic compounds, including oxadiazole derivatives, exhibit anti-inflammatory properties. Future studies could investigate the potential of this compound to modulate inflammatory pathways, which could be relevant for treating a host of chronic inflammatory diseases.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents. bohrium.com The 1,2,4-oxadiazole nucleus could serve as a template for the development of new antibacterial and antifungal drugs.

Agricultural Applications: Beyond human medicine, 1,2,4-oxadiazole derivatives have shown promise as agricultural agents, including as nematocides and antibacterial agents against plant pathogens. nih.govresearchgate.net This opens up a completely different and economically significant avenue for research.

Table 2: Unexplored Potentials and Future Research Directions

| Research Area | Specific Focus | Rationale | Reference |

|---|---|---|---|

| Infectious Diseases | Development of novel antiviral, antibacterial, and antifungal agents. | The 1,2,4-oxadiazole scaffold is a known pharmacophore in various anti-infective agents. | ipbcams.ac.cnbohrium.com |

| Inflammatory Diseases | Investigation of anti-inflammatory and immunomodulatory effects. | Heterocyclic compounds are known to interact with key targets in inflammatory cascades. | nih.gov |

| Metabolic Disorders | Exploration of potential antidiabetic and anti-obesity effects. | The structural motifs present in the compound may allow for interaction with metabolic enzymes and receptors. | bohrium.com |

| Materials Science | Use as building blocks for novel organic materials. | Oxadiazoles (B1248032) have applications as scintillating and photosensitive materials. | researchgate.net |

| Agricultural Science | Development of new pesticides and herbicides. | Derivatives have shown activity against plant pathogens and nematodes. | nih.govresearchgate.net |

Future research should also focus on elucidating the mechanism of action of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate and its derivatives in various biological systems. A deeper understanding of how these compounds interact with their molecular targets will be crucial for guiding the rational design of next-generation therapeutic agents. The development of more efficient and environmentally friendly synthetic methods for 1,2,4-oxadiazoles will also be important for facilitating further research and potential commercialization. nih.govresearchgate.net

Conclusion

Summary of Key Research Findings and Methodologies

Research on Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate has primarily centered on its synthesis and characterization, with emerging interest in its potential biological applications.

Methodologies for the synthesis of the 1,2,4-oxadiazole (B8745197) ring are well-established, and the preparation of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate typically involves a multi-step process. A common synthetic route involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. Specifically, for the target compound, this would likely involve the condensation of pivalamidoxime with a derivative of methyl oxalate (B1200264). The reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. Various reagents can be employed to facilitate this cyclization, including carbodiimides or other dehydrating agents.

Once synthesized, the structural confirmation of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is typically achieved through standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, confirming the presence of the tert-butyl group, the methyl ester, and the characteristic 1,2,4-oxadiazole ring system.

While extensive biological data for this specific molecule is not widely published, preliminary studies and research on structurally similar 1,2,4-oxadiazole derivatives suggest potential for bioactivity. The 1,2,4-oxadiazole ring is known to be a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties. Research on analogous compounds has indicated a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Broader Academic Implications of Research on Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

The study of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate contributes to several key areas within the broader academic landscape of chemistry and drug discovery.

Advancements in Synthetic Methodology: The synthesis of this and related 1,2,4-oxadiazoles drives the development of more efficient and versatile synthetic routes. Research in this area can lead to the discovery of novel catalysts, milder reaction conditions, and improved yields, which are of significant interest to the field of organic synthesis.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the 1,2,4-oxadiazole core, researchers can elucidate structure-activity relationships. The tert-butyl group at the 3-position and the methyl carboxylate at the 5-position of the target molecule provide specific steric and electronic properties. Understanding how these features influence biological activity is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity.

Bioisosterism and Drug Design: The 1,2,4-oxadiazole moiety serves as a valuable bioisostere for ester and amide groups, which are often susceptible to enzymatic degradation. Research on compounds like Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate provides insights into the impact of this replacement on a molecule's physicochemical properties, metabolic stability, and ultimately its efficacy as a potential drug candidate. This knowledge is instrumental in the broader field of medicinal chemistry for designing molecules with improved pharmacokinetic profiles.

Perspectives for Advanced Chemical and Biological Investigations

Future research on Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is poised to expand in several exciting directions.

Exploration of Diverse Biological Activities: A comprehensive screening of this compound against a wide range of biological targets is warranted. Given the known activities of other 1,2,4-oxadiazoles, investigations into its potential as an anticancer, anti-inflammatory, antibacterial, or antiviral agent could yield significant findings.

Derivative Synthesis and Library Development: The synthesis of a library of derivatives based on the Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate scaffold would be a valuable next step. Modifications could include altering the ester to other functional groups (e.g., amides, carboxylic acids) or replacing the tert-butyl group with other alkyl or aryl substituents. This would allow for a more thorough exploration of the structure-activity landscape.

Computational and Mechanistic Studies: In silico studies, such as molecular docking and molecular dynamics simulations, can help predict potential biological targets and elucidate the binding interactions of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate. These computational approaches, combined with experimental mechanistic studies, can provide a deeper understanding of its mode of action at the molecular level.

Materials Science Applications: Beyond its potential biological applications, the unique electronic properties of the 1,2,4-oxadiazole ring suggest that derivatives could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Q & A

Q. What methodologies evaluate the bioactivity of Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate against disease targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.